molecular formula C6H8Cl3NS B2925071 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride CAS No. 2413897-95-5

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2925071
CAS No.: 2413897-95-5
M. Wt: 232.55
InChI Key: JNTDFEVPXPNGME-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride is a halogenated thiophene derivative featuring a primary amine group linked to a 2,5-dichlorothiophen-3-yl moiety via an ethyl chain. The dichlorothiophene core distinguishes it from phenyl-based analogs, imparting distinct electronic and steric characteristics that may influence receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NS.ClH/c7-5-3-4(1-2-9)6(8)10-5;/h3H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQCCWJDOPQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCN)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorothiophene.

    Alkylation: The thiophene ring is alkylated using ethylene oxide or a similar reagent to introduce the ethan-1-amine group.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2,5-dichlorothiophene are reacted with ethylene oxide under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine vs. Methoxy Substituents : The electron-withdrawing Cl groups in the target compound contrast with the electron-donating OCH3 groups in 2C-H and 2C-T. This difference likely reduces 5-HT2A binding affinity compared to methoxy-substituted analogs, as observed in halogenated phenyl derivatives (e.g., 4-Br substitution in 2C-Br enhances affinity due to bulk rather than electronics) .
  • Thiophene vs. Thiophene derivatives like those in exhibit modified metabolic pathways due to sulfur’s electronegativity.

Lipophilicity and Bioavailability

  • Methylthio (SCH3) groups in 2C-T further elevate lipophilicity (logP ~2.2), correlating with prolonged receptor activation .

Receptor Binding and Selectivity

  • While phenylalkylamines like 2C-T show biased agonism at 5-HT2A , thiophene-based compounds may exhibit off-target effects at dopaminergic or sigma receptors due to structural dissimilarity.
  • Halogenation (e.g., Cl, Br) in phenyl derivatives improves metabolic stability but may introduce hepatotoxicity risks .

Research Implications and Limitations

The absence of direct pharmacological data for 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride necessitates extrapolation from structural analogs. Future studies should prioritize synthesis (e.g., via methods analogous to ) and in vitro receptor profiling to validate hypotheses.

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific sources.

  • Molecular Formula : C8H10Cl2N S
  • Molecular Weight : 240.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with ethylamine. This process is often facilitated by solvents and catalysts to enhance yield and purity. Industrial methods may utilize continuous flow reactors to optimize production efficiency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in cellular processes, particularly those involved in cancer proliferation.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting possible effects on mood regulation and anxiety.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented, making it a candidate for further exploration in infectious disease treatments.

Anticancer Potential

Research has highlighted the compound's potential anticancer properties. It appears to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Study Cancer Cell Line Effect Observed
Study AHeLa (Cervical Cancer)Induction of apoptosis
Study BMCF7 (Breast Cancer)Inhibition of cell growth

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antimicrobial effects of various compounds found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxicity against HeLa and MCF7 cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Applications

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Research Tool : It can be utilized in biological research to study enzyme inhibition and receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood for handling volatile intermediates .
  • Waste Management : Segregate aqueous and organic waste. Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal. Collaborate with certified hazardous waste contractors for compliant disposal .
  • Exposure Response : For accidental inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water for 15 minutes .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Step 1 : Start with 2,5-dichlorothiophene-3-carbaldehyde. React with nitroethane via Henry reaction to form β-nitrovinyl intermediate.
  • Step 2 : Reduce the nitro group to amine using H₂/Pd-C or Zn/HCl. Purify via recrystallization (ethanol/water) .
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether. Confirm salt formation via FT-IR (N-H stretch at ~2500 cm⁻¹) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in NMR data for this compound?

  • Methodological Answer :

  • Solvent Effects : Use deuterated DMSO for polar intermediates; D₂O for hydrochloride salts. Anhydrous conditions prevent signal splitting from hygroscopic absorption .
  • Impurity Identification : Compare experimental ¹H-NMR with computational predictions (e.g., DFT). Spurious peaks at δ 1.2–1.5 ppm may indicate residual solvents (e.g., EtOAc)—address via vacuum drying .
  • Quantitative Analysis : Use HSQC or COSY to distinguish diastereomers if chirality is introduced during synthesis .

Q. How can researchers optimize reaction yields in multistep syntheses involving this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 amine:HCl) to identify optimal conditions. Use HPLC (C18 column, 0.1% TFA mobile phase) to track intermediate purity .
  • Catalyst Screening : Test Pd-C vs. Raney Ni for nitro reduction. Monitor reaction progress via TLC (silica, 9:1 hexane:EtOAc). Higher catalyst loading (5–10 wt%) may reduce reaction time .

Q. What mechanistic insights guide its application in receptor-binding studies?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Maestro to model interactions with serotonin receptors (e.g., 5-HT₂A). The dichlorothiophene moiety may enhance π-π stacking with Phe339 .
  • In Vitro Assays : Conduct competitive binding assays (³H-LSD displacement in HEK293 cells). EC₅₀ values <100 nM suggest high affinity. Validate via cAMP accumulation assays .

Notes

  • Safety : Always verify compound stability under inert atmospheres (N₂/Ar) to prevent degradation .
  • Advanced Tools : LC-MS (ESI+) with m/z 239.1 [M+H]⁺ confirms molecular identity. HRMS recommended for isotopic pattern validation .

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